molecular formula C15H13N3OS2 B12615885 2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine CAS No. 917809-06-4

2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine

Cat. No.: B12615885
CAS No.: 917809-06-4
M. Wt: 315.4 g/mol
InChI Key: WQEADEYGRUSIMB-UHFFFAOYSA-N
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Description

2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine is a synthetic organic compound that belongs to the class of thiazolylpyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring followed by the attachment of the pyrimidine moiety. The methanesulfinyl group can be introduced through sulfoxidation reactions. Common reagents used in these reactions include sulfur-containing compounds, halogenated intermediates, and various catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the methanesulfinyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfinyl group would yield a sulfone derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methanesulfinyl)-4-[4-(phenyl)-1,3-thiazol-5-yl]pyrimidine
  • 2-(Methanesulfinyl)-4-[4-(2-methylphenyl)-1,3-thiazol-5-yl]pyrimidine

Uniqueness

2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine may exhibit unique properties due to the presence of the 3-methylphenyl group, which can influence its biological activity, solubility, and overall chemical behavior compared to its analogs.

Properties

CAS No.

917809-06-4

Molecular Formula

C15H13N3OS2

Molecular Weight

315.4 g/mol

IUPAC Name

4-(3-methylphenyl)-5-(2-methylsulfinylpyrimidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C15H13N3OS2/c1-10-4-3-5-11(8-10)13-14(20-9-17-13)12-6-7-16-15(18-12)21(2)19/h3-9H,1-2H3

InChI Key

WQEADEYGRUSIMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC=N2)C3=NC(=NC=C3)S(=O)C

Origin of Product

United States

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